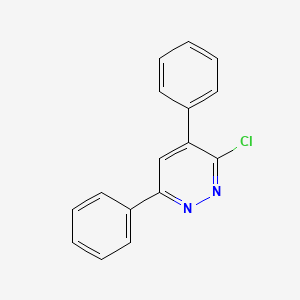

3-Chloro-4,6-diphenylpyridazine

Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry Research

The journey of pyridazine chemistry began in the late 19th century. The first synthesis of a pyridazine derivative was accomplished by Emil Fischer in 1886 during his investigations into the Fischer indole (B1671886) synthesis, where he prepared a pyridazone from the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was first synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org For many years, research into pyridazines was of purely academic interest. A significant turning point came in 1971 with the discovery of the first naturally occurring pyridazines, which were identified as amino acids produced by Streptomyces jamaicensis. liberty.edu Shortly thereafter, pyridazomycin, an antifungal agent produced by Streptomyces violaceoniger, was discovered, marking the beginning of the exploration of pyridazines in the pharmaceutical world. liberty.edu

The latter half of the 20th century and the early 21st century have witnessed a surge in research interest in pyridazine chemistry. researchgate.net This increased focus is largely driven by the diverse biological activities exhibited by pyridazine derivatives, which have found applications as pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net The pyridazine scaffold is present in several commercially available drugs, highlighting its importance as a pharmacophore. wikipedia.orgnih.gov

| Key Milestones in Pyridazine Chemistry | Year | Significance |

| First synthesis of a pyridazine derivative | 1886 | Accomplished by Emil Fischer. wikipedia.org |

| Discovery of naturally occurring pyridazines | 1971 | Identified as amino acids from bacteria. liberty.edu |

| Discovery of Pyridazomycin | Post-1971 | The first antifungal pyridazine derivative discovered. liberty.edu |

| Increased research interest | Last 15 years | Driven by the discovery of diverse biological activities. researchgate.net |

Academic Significance of Halogenated Pyridazine Derivatives

Halogenated pyridazines are key intermediates in the synthesis of more complex pyridazine derivatives. The presence of a halogen atom, such as chlorine, on the pyridazine ring provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. wur.nl This versatility makes halogenated pyridazines valuable building blocks in organic synthesis.

The synthesis of halogenated pyridazines is often straightforward. For instance, 3,6-dichloropyridazine (B152260) can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with phosphorus oxychloride. acs.orggoogle.com This accessibility and the commercial availability of many halogenated pyridazines make them attractive starting materials for the synthesis of a wide range of substituted pyridazines. mdpi.comresearchgate.net

The introduction of halogen atoms can significantly influence the physicochemical properties and biological activity of pyridazine derivatives. researchgate.net Halogens can affect a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets. researchgate.netblumberginstitute.org The electron-withdrawing nature of halogens also impacts the electronic properties of the pyridazine ring. blumberginstitute.org

The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been extensively used to functionalize halogenated pyridazines, further expanding their synthetic utility. mdpi.comresearchgate.net This methodology allows for the formation of carbon-carbon bonds, enabling the synthesis of aryl- and heteroaryl-substituted pyridazines.

Research Landscape of 3-Chloro-4,6-diphenylpyridazine within Heterocyclic Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research landscape can be understood by examining studies on structurally related compounds. The core structure, a pyridazine ring substituted with a chlorine atom and two phenyl groups, is a recurring motif in heterocyclic chemistry.

Research on substituted pyridazines often focuses on their synthesis and potential applications in medicinal chemistry and materials science. For instance, the synthesis of various substituted pyridazines, including those with phenyl and chloro substituents, has been reported. nih.gov The reactivity of the chloro-substituent in nucleophilic substitution reactions is a key aspect of their chemistry, allowing for the synthesis of a library of derivatives with diverse functionalities.

The presence of phenyl groups can influence the biological activity of the molecule, potentially through interactions with biological targets. The synthesis of related compounds like 4-chloro-3,6-diphenylpyridazine (B372627) has been described, and its reactions with nucleophiles have been studied. wur.nl Furthermore, the synthesis of 3-Chloro-6-phenyl-pyridazin-4-ol has been reported, indicating interest in pyridazines bearing both phenyl and chloro substituents. chemicalbook.com

The research on related compounds suggests that this compound would likely serve as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. The combination of the pyridazine core, a reactive chlorine atom, and two phenyl groups provides a versatile scaffold for further chemical modifications and explorations of its structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,6-diphenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2/c17-16-14(12-7-3-1-4-8-12)11-15(18-19-16)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNKQEGLWGATPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4,6 Diphenylpyridazine

Classical Preparative Routes

The traditional synthesis of 3-chloro-4,6-diphenylpyridazine predominantly relies on the chemical transformation of a pyridazinone precursor. This established method is valued for its reliability and scalability.

Halogenation Reagents and Conditions

The key step in the classical synthesis is the chlorination of the pyridazinone precursor. This is typically achieved using a strong halogenating agent, with phosphoryl chloride (POCl₃) being the most frequently employed reagent. nih.gov The reaction involves heating the 4,6-diphenylpyridazin-3(2H)-one with an excess of phosphoryl chloride. nih.gov In some procedures, a tertiary amine base, such as N,N-dimethylaniline, may be added to the reaction mixture. chemicalbook.com

The reaction mixture is typically refluxed for several hours to ensure complete conversion. nih.gov Upon completion, the excess phosphoryl chloride is carefully quenched, often by pouring the reaction mixture onto crushed ice. The resulting solid product, this compound, is then isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like benzene (B151609) or ethanol. nih.gov Yields for this type of chlorination are often high, with reports indicating yields of up to 86%. nih.gov

Another halogenating agent that can be utilized is trichlorophosphate. chemicalbook.com Similar to phosphoryl chloride, this reagent effectively replaces the hydroxyl group of the tautomeric form of the pyridazinone with a chlorine atom under thermal conditions.

| Reagent | Conditions | Yield |

| Phosphoryl chloride (POCl₃) | Reflux, 4 hours | 86% nih.gov |

| Trichlorophosphate | with N,N-dimethyl-aniline, 130°C, 7 hours | 95% chemicalbook.com |

Emerging and Optimized Synthetic Strategies

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of microwave-assisted protocols and the application of green chemistry principles to the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. heteroletters.org In the context of synthesizing chloro-substituted pyridazines, microwave heating can be applied to the chlorination step. This technique offers a more energy-efficient and rapid alternative to conventional heating methods. heteroletters.org While specific microwave-assisted procedures for this compound are not extensively detailed in the literature, the general principles suggest that a mixture of the pyridazinone precursor and phosphoryl chloride could be subjected to microwave irradiation at a controlled temperature and power for a short duration to achieve the desired transformation.

| Heating Method | Reaction Time | Advantages |

| Conventional Heating | Several hours | Established and well-understood |

| Microwave Irradiation | Minutes | Reduced reaction time, increased efficiency heteroletters.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be optimized to align with these principles. One key area is the reduction or replacement of hazardous reagents and solvents. While phosphoryl chloride is effective, it is also a corrosive and hazardous substance. Research into greener alternatives for chlorination is an ongoing area of interest.

Furthermore, minimizing solvent usage is a core tenet of green chemistry. The development of solvent-free or low-solvent reaction conditions, potentially in combination with microwave assistance, would represent a significant advancement in the sustainable synthesis of this compound.

Precursor Chemistry and Ring Formation Mechanisms

The synthesis of the pyridazinone precursor, 4,6-diphenylpyridazin-3(2H)-one, is a crucial first step. This is typically achieved through a Paal-Knorr type condensation reaction. wikipedia.orgorganic-chemistry.org This reaction involves the cyclization of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgorganic-chemistry.org

For the synthesis of 4,6-diphenylpyridazin-3(2H)-one, the starting materials are typically a 1,4-dicarbonyl compound such as 1,4-diphenyl-1,4-butanedione (or a related precursor like benzil (B1666583) and a suitable C2-synthon) and hydrazine hydrate (B1144303). liberty.edu The mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable dihydropyridazinone ring, which then tautomerizes to the more stable 4,6-diphenylpyridazin-3(2H)-one. organic-chemistry.org

The subsequent chlorination of the pyridazinone with phosphoryl chloride proceeds through a mechanism involving the activation of the lactam oxygen. The oxygen atom of the pyridazinone attacks the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is highly reactive, and the chloride ion then acts as a nucleophile, attacking the carbon atom at the 3-position and displacing the chlorophosphate group to yield the final product, this compound.

Role of Phenyl Hydrazones and Substituted Benzyl Compounds

The formation of the pyridazine (B1198779) ring often relies on precursors that can readily undergo cyclization. Phenyl hydrazones are critical intermediates in many synthetic pathways leading to N-aryl pyridazine derivatives. nih.govekb.eg While the direct synthesis of this compound may not always proceed through an isolated phenyl hydrazone intermediate, the underlying chemistry involves the reaction of a hydrazine moiety with a dicarbonyl compound, a process in which hydrazone formation is a key mechanistic step.

For instance, the synthesis of the pyridazine core often starts from β-aroylpropionic acids, which contain the necessary carbon framework. These keto acids can be cyclized with hydrazine hydrate to form 6-aryl-3(2H)-pyridazinones. raco.cat The "substituted benzyl" components, in this context the two phenyl groups at positions 4 and 6, are incorporated into the precursor molecules before the cyclization step. The synthesis typically begins with a Friedel-Crafts acylation reaction, where a substituted aromatic compound reacts with an acid anhydride (B1165640) like succinic anhydride to form a keto acid that carries the required aryl (phenyl) substituents.

Hydrazones, compounds characterized by the -NHN=C< substructure, are generally formed by the reaction of a hydrazine with a ketone or aldehyde. organic-chemistry.orgmasterorganicchemistry.com In the context of pyridazine synthesis, the intramolecular or intermolecular reaction involving a hydrazone function is pivotal for ring closure. researchgate.net For example, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. researchgate.net

Cyclization Reactions for Pyridazine Core Construction

The most prevalent and robust method for constructing the pyridazine core of this compound involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine. The key precursor for the target molecule is 4,6-diphenylpyridazin-3(2H)-one.

The synthesis of this pyridazinone intermediate is typically achieved through the reaction of a γ-keto acid with hydrazine hydrate. raco.cat The γ-keto acid, specifically 4-oxo-2,4-diphenylbutanoic acid, provides the necessary C4-C5-C6-C(O) backbone and the two phenyl substituents. The reaction with hydrazine hydrate proceeds via condensation to form the six-membered dihydropyridazinone ring, which then tautomerizes to the more stable pyridazinone form.

Table 1: Synthesis of 4,6-diphenylpyridazin-3(2H)-one

| Step | Reactants | Reagents/Conditions | Product |

|---|

Once the 4,6-diphenylpyridazin-3(2H)-one precursor is obtained, the final step is the conversion of the hydroxyl group (in the lactam-lactim tautomeric equilibrium) at the C3 position to a chlorine atom. This is a standard transformation accomplished using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The reaction involves refluxing the pyridazinone with an excess of POCl₃. The phosphorus oxychloride converts the pyridazinone's hydroxyl group into an excellent leaving group, a chlorophosphate ester, which is then displaced by a chloride ion to yield the final product, this compound. nih.gov

Table 2: Chlorination of 4,6-diphenylpyridazin-3(2H)-one

| Step | Reactant | Reagents/Conditions | Product | Yield |

|---|

This two-step sequence, involving the cyclization of a γ-keto acid followed by chlorination, represents a reliable and high-yielding pathway for the synthesis of this compound and its analogues. nih.govraco.cat Alternative cyclization strategies, such as the inverse-electron-demand Diels-Alder reaction between tetrazines and specific alkenes or alkynes, also offer modern routes to highly substituted pyridazines. researchgate.net

Reactivity and Mechanistic Investigations of 3 Chloro 4,6 Diphenylpyridazine

Nucleophilic Substitution Reactions at the C-3 Chloro Position

The chlorine atom at the C-3 position of the 3-Chloro-4,6-diphenylpyridazine ring is susceptible to nucleophilic attack, a characteristic feature of halopyridazines. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of novel pyridazine (B1198779) derivatives. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring facilitates this substitution.

Aminodehalogenation Mechanisms (e.g., SN(EA), SN(ANRORC) Pathways)

The substitution of a halogen on a heteroaromatic ring by an amino group, known as aminodehalogenation, can proceed through several mechanistic pathways. Two prominent mechanisms are the SN(EA) (Substitution Nucleophilic, Addition-Elimination) and the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) pathways. wikipedia.org

The SN(EA) mechanism is a two-step process involving the initial addition of the nucleophile to the carbon atom bearing the halogen, forming a tetrahedral intermediate (a Meisenheimer-like complex). This is followed by the elimination of the halide ion to yield the substituted product. This is the more common pathway for nucleophilic aromatic substitution.

The SN(ANRORC) mechanism, on the other hand, involves a more complex series of events. wikipedia.org After the initial nucleophilic addition, the heterocyclic ring opens, and subsequently re-closes in a different manner to afford the final product, which can sometimes be an isomer of the expected substitution product. This mechanism is particularly observed in reactions of certain nitrogen-containing heterocycles with strong nucleophiles like amide ions in liquid ammonia (B1221849). While extensively studied for other heterocycles like pyrimidines, specific mechanistic studies detailing the SN(EA) versus SN(ANRORC) pathways for this compound are not extensively documented in the reviewed literature. wikipedia.org However, the principles of these mechanisms provide a framework for understanding its reactivity with nitrogen nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines, Azides, Thiocyanates)

The reaction of 3-halopyridazines with various nitrogen-containing nucleophiles is a well-established method for the synthesis of diverse nitrogen-substituted pyridazines.

In a specific investigation, a derivative of the target compound, 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (2), was synthesized by treating 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (1a) with phosphorus oxychloride. nih.gov This chlorinated pyridazine derivative was then subjected to reaction with hydrazine (B178648) hydrate (B1144303). Refluxing in dioxane for six hours resulted in the substitution of the C-3 chloro group to yield 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (7) in a 55% yield. nih.gov This reaction demonstrates the lability of the C-3 chlorine atom towards nucleophilic displacement by hydrazine.

The resulting hydrazinylpyridazine (7) serves as a versatile intermediate for further synthetic transformations. For instance, its reaction with acetic anhydride (B1165640) or p-chlorobenzaldehyde leads to the formation of fused pyridazinotriazine derivatives. nih.gov

| Reactant | Nucleophile | Conditions | Product | Yield (%) |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | Dioxane, reflux, 6 h | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55 |

While specific studies on the reactions of this compound with other nitrogen nucleophiles such as various amines, azides, and thiocyanates were not found in the reviewed literature, the reactivity observed with hydrazine suggests that similar nucleophilic substitutions are likely to occur, providing access to a range of 3-substituted-4,6-diphenylpyridazines.

Reactivity with Oxygen and Sulfur Nucleophiles

The C-3 chloro group of this compound is also expected to be reactive towards oxygen and sulfur nucleophiles. Generally, reactions of chloropyridazines with alkoxides (like sodium methoxide) or thiolates (like sodium thiophenoxide) lead to the corresponding ethers and thioethers, respectively. These reactions typically proceed via the SN(EA) mechanism.

In a related example, the reaction of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (2) with thiourea (B124793) in refluxing n-propanol, followed by treatment with sodium hydroxide (B78521), afforded 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione (3). nih.gov This transformation, while not a direct substitution to a thioether, demonstrates the reactivity of the C-3 chloro position towards sulfur-containing reagents.

| Reactant | Nucleophile/Reagent | Conditions | Product | Yield (%) |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Thiourea, then NaOH | n-Propanol, reflux | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Not specified |

Detailed studies on the reactions of this compound with simple oxygen and sulfur nucleophiles like sodium methoxide (B1231860) or sodium thiophenoxide were not available in the surveyed literature, but based on general pyridazine chemistry, these reactions are anticipated to proceed to give the corresponding 3-methoxy and 3-thio-substituted diphenylpyridazines.

Transformations Involving the Pyridazine Ring System

Beyond simple substitution at the C-3 position, the pyridazine ring in this compound and its derivatives can undergo more complex transformations, including ring-opening and subsequent ring-closure reactions, leading to the formation of different heterocyclic scaffolds.

Ring-Opening and Subsequent Ring-Closure Processes

Ring-opening reactions of pyridazines can be initiated by nucleophilic attack, particularly under forcing conditions or with specific reagents that promote such transformations. The resulting open-chain intermediates can then undergo intramolecular cyclization to form new ring systems. The SN(ANRORC) mechanism is a prime example of such a process. wikipedia.org Photochemical conditions can also induce ring-opening in pyridazine derivatives. researchgate.net

While specific examples of ring-opening and subsequent ring-closure for this compound were not explicitly found, the general reactivity patterns of pyridazines suggest that such transformations could be possible under appropriate conditions, potentially leading to the formation of pyrazoles, triazoles, or other heterocyclic systems.

Hydrazinolysis Behavior and Unexpected Transformations

The reaction with hydrazine, or hydrazinolysis, is a key transformation for chloropyridazines. As detailed in section 3.1.2, the reaction of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (2) with hydrazine hydrate leads to the expected nucleophilic substitution product, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (7). nih.gov

This newly introduced hydrazinyl group at the C-3 position is itself reactive and can participate in subsequent cyclization reactions. For example, treatment of compound 7 with carbon disulfide in the presence of ethanolic potassium hydroxide results in the formation of a fused triazole ring, yielding 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] wikipedia.orgnih.govnih.govtriazine-3(4H)-thione (10). nih.gov This demonstrates a ring-closure process subsequent to the initial hydrazinolysis.

| Starting Material | Reagent | Product |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon disulfide, KOH/EtOH | 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] wikipedia.orgnih.govnih.govtriazine-3(4H)-thione |

This sequence of reactions highlights the utility of hydrazinolysis not just for simple substitution but as a gateway to constructing more complex, fused heterocyclic systems.

Electrophilic and Radical Reaction Pathways

While extensive research on the specific electrophilic and radical reaction pathways of this compound is not widely available in publicly accessible literature, its reactivity can be inferred from the fundamental principles of organic chemistry and the known behavior of related heterocyclic and aromatic systems. The presence of both an electron-deficient pyridazine ring and electron-rich phenyl substituents provides a molecule with distinct regions of reactivity towards electrophiles and radical species.

Electrophilic Substitution Reactions

The pyridazine ring, being a π-deficient heteroaromatic system, is generally deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atoms exert an electron-withdrawing effect, reducing the electron density of the ring carbons. Consequently, electrophilic substitution is more likely to occur on the appended phenyl rings.

The orientation of electrophilic substitution on the two phenyl rings at positions 4 and 6 is directed by the substituents on these rings: the pyridazinyl group and the chlorine atom. The 3-chloro-6-phenylpyridazin-4-yl group and the 3-chloro-4-phenylpyridazin-6-yl group can be considered as substituents on the respective phenyl rings.

Directing Effects: The pyridazinyl ring is an electron-withdrawing group, which typically directs incoming electrophiles to the meta position. The chlorine atom at position 3 further enhances the electron-withdrawing nature of the pyridazine substituent. Therefore, electrophilic attack on the phenyl rings is anticipated to favor the meta positions relative to the point of attachment to the pyridazine ring. The ortho and para positions are deactivated to a greater extent.

A representative, albeit not experimentally documented for this specific molecule, electrophilic nitration reaction is depicted below:

Illustrative Electrophilic Nitration

This table presents a hypothetical outcome for the nitration of this compound based on established principles of electrophilic aromatic substitution.

| Electrophile | Reagents | Probable Major Product(s) | Position of Substitution |

| NO₂⁺ | HNO₃/H₂SO₄ | 3-Chloro-4-(3-nitrophenyl)-6-phenylpyridazine and 3-Chloro-6-(3-nitrophenyl)-4-phenylpyridazine | meta position of the phenyl rings |

Radical Reaction Pathways

The investigation of radical reactions involving this compound is also a sparsely documented area. However, the general mechanisms of free radical substitution can be considered as plausible pathways under appropriate conditions, such as exposure to radical initiators (e.g., UV light, peroxides).

A free radical substitution reaction typically proceeds through three key stages: initiation, propagation, and termination.

Initiation: This stage involves the formation of radical species from a non-radical precursor, often initiated by heat or light. For instance, a halogen molecule (X₂) can undergo homolytic cleavage to form two halogen radicals (2 X•).

Propagation: The newly formed radical then reacts with the substrate, in this case, potentially with this compound. A hydrogen atom could be abstracted from one of the phenyl rings to form a new radical intermediate and HX. This new radical can then react with another molecule of the halogen to form a halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical products.

Illustrative Radical Halogenation

This table illustrates a hypothetical free radical bromination of this compound, demonstrating the general mechanism.

| Radical Species | Initiator | Potential Reaction Steps (Propagation) | Possible Termination Products |

| Br• | UV light or AIBN | 1. Abstraction of a benzylic-like H from a phenyl ring. 2. Reaction of the resulting aryl radical with Br₂. | Combination of two Br• radicals. Combination of two aryl radicals. Combination of an aryl radical and a Br• radical. |

It is crucial to emphasize that the reactions and products detailed in the tables are illustrative and based on general chemical principles. Specific experimental investigations are required to determine the precise reactivity and product distribution for the electrophilic and radical reactions of this compound.

Derivatization and Functionalization of 3 Chloro 4,6 Diphenylpyridazine

Synthesis of Novel Fused Heterocyclic Architectures

The construction of fused ring systems onto the pyridazine (B1198779) core is a common strategy to develop compounds with unique three-dimensional structures. The following sections detail the synthesis of various fused heterocycles starting from 3-chloropyridazine (B74176) analogs. While direct examples for the 4,6-diphenyl substituted compound are not extensively documented, the reactions of analogous 3-chloropyridazines provide a clear indication of the synthetic possibilities.

Formation of Pyrimidopyridazines

The synthesis of pyrimidopyridazine systems can be achieved through multi-step sequences. For instance, a related system, pyrido[3,4-c]pyridazine-3,8-dione, was synthesized from a pyridazine-6-one derivative. This suggests a potential pathway where the 4,6-diphenyl-3-chloropyridazine could be converted to a suitable precursor for cyclization into a pyrimidopyridazine. A general approach involves the condensation of a methyl group on the pyridazine ring with dimethylformamide dimethylacetal (DMFDMA), followed by reaction with an amine to form the fused pyrimidine (B1678525) ring. mdpi.com

Generation of Pyrazolopyridazines

The generation of pyrazolopyridazines from a 3-chloropyridazine core can be exemplified by the reactions of analogous compounds. A common method involves the displacement of the chloro group with hydrazine (B178648) hydrate (B1144303) to form a hydrazinylpyridazine intermediate. This intermediate can then be cyclized with various reagents to form the pyrazole (B372694) ring. For example, reaction with β-ketoesters or malononitrile (B47326) can lead to the formation of pyrazolopyridazine derivatives.

Construction of Thienopyridazines and Isoxazolopyridazines

The synthesis of thienopyridazines from chloropyridazine precursors has been reported. One general method involves the reaction of a pyridazine-thione derivative, which can be obtained from the corresponding chloropyridazine, with a compound containing a halogen atom adjacent to an active methylene (B1212753) group. abertay.ac.uk For example, reacting the thione with ethyl chloroacetate (B1199739) can lead to a thienopyridazine ester.

The construction of isoxazolopyridazines can be achieved by reacting a suitable pyridazine intermediate with hydroxylamine (B1172632). In an analogous system, a fused isoxazole (B147169) ring was formed by the reaction of a pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one derivative with hydroxylamine hydrochloride. nih.govresearchgate.net This suggests that a properly functionalized 4,6-diphenylpyridazine could undergo a similar transformation.

Synthesis of Pyridazinooxazines and Pyridazinothiazepines

The synthesis of pyridazinooxazines can be envisioned through the reaction of a 3-hydroxypyridazine derivative with a suitable dielectrophile. For example, heating a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with ethyl bromoacetate (B1195939) in the presence of a base led to the formation of a pyridazinoimidazo oxadiazinone, a related fused system. nih.gov

Pyridazinothiazepine rings can be constructed from pyridazine-thione precursors. For example, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione with chloroacetic acid in the presence of p-chlorobenzaldehyde yielded a pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one. nih.govresearchgate.net This highlights a potential route to seven-membered thiazepine rings fused to the pyridazine core.

Other Annulated Pyridazine Derivatives

A variety of other fused pyridazine derivatives can be synthesized. For example, pyridazinotriazines are readily prepared from 3-hydrazinylpyridazine (B1252368) precursors. The reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents such as acetic anhydride (B1165640), p-chlorobenzaldehyde, or carbon disulfide leads to the formation of the corresponding pyridazinotriazine derivatives. nih.govresearchgate.net

The following table summarizes the synthesis of various fused heterocyclic architectures from analogous 3-chloropyridazines.

| Starting Material Analogue | Reagents | Fused Heterocycle | Reference |

| 4-methyl pyridazine-6-one | 1. DMFDMA 2. Aniline | Pyrido[3,4-c]pyridazine-3,8-dione | mdpi.com |

| 3-chloropyridazine derivative | Hydrazine hydrate | Hydrazinylpyridazine (intermediate for pyrazolopyridazines) | nih.gov |

| Pyridazine-2(1H)-thione | Ethyl chloroacetate | Thienopyridazine | abertay.ac.uk |

| Pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one | Hydroxylamine hydrochloride | Fused isoxazole derivative | nih.govresearchgate.net |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, p-chlorobenzaldehyde | Pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one | nih.govresearchgate.net |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride, p-chlorobenzaldehyde, or Carbon disulfide | Pyridazinotriazine derivatives | nih.govresearchgate.net |

Introduction of Diverse Chemical Functionalities

The chloro group at the 3-position of 3-chloro-4,6-diphenylpyridazine is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of chemical functionalities. This reactivity is a cornerstone of its utility in synthetic chemistry.

Common nucleophilic substitution reactions include:

Amination: Reaction with various primary and secondary amines can introduce substituted amino groups at the 3-position. The Chichibabin reaction, using sodamide, is a classic method for introducing an amino group onto a pyridine (B92270) ring and can be applicable to pyridazines. abertay.ac.uk

Hydrazination: As mentioned earlier, reaction with hydrazine hydrate is a key step in the synthesis of many fused heterocyles, replacing the chloro group with a hydrazinyl moiety. nih.gov

Thiolation: The chloro group can be displaced by a thiol-containing nucleophile or converted to a thione, which can then be further functionalized. For example, reaction with thiourea (B124793) can convert the chloropyridazine to a pyridazinethione. nih.gov

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can introduce alkoxy or hydroxy groups. The synthesis of 4-ethoxy-3,6-diphenylpyridazine has been demonstrated through a cycloaddition reaction followed by elimination, showcasing a route to alkoxy-substituted diphenylpyridazines. wur.nl

The following table provides examples of the introduction of diverse chemical functionalities onto analogous chloropyridazine systems.

| Starting Material Analogue | Reagent | Functional Group Introduced | Reference |

| 3-chloropyridazine derivative | Hydrazine hydrate | -NHNH2 | nih.gov |

| 3-chloropyridazine derivative | Thiourea | =S (Thione) | nih.gov |

| 3,6-diphenyltetrazine and 1,1-diethoxyethene | (multistep synthesis) | -OC2H5 | wur.nl |

| Pyridine (general principle) | Sodamide (NaNH2) | -NH2 | abertay.ac.uk |

Arylation and Alkylation Strategies on the Pyridazine Core and Substituents

The carbon-chlorine bond in this compound is a prime site for substitution reactions to form new carbon-carbon bonds. These reactions are typically achieved through palladium-catalyzed cross-coupling reactions or via organometallic intermediates, enabling the introduction of various aryl and alkyl groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for forming C-C bonds on heteroaromatic systems. In the context of this compound, the chloro-substituent can be readily replaced. For instance, a Suzuki coupling would involve the reaction of the chloro-pyridazine with an aryl or alkyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This strategy allows for the synthesis of a wide range of 3-aryl- and 3-alkyl-4,6-diphenylpyridazine derivatives. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties.

Another powerful strategy involves the formation of organometallic intermediates. nih.gov A common approach is a lithium-halogen exchange, where the this compound is treated with an organolithium reagent (like n-butyllithium) at low temperatures. This generates a highly reactive 3-lithiated pyridazine species. This intermediate can then be reacted with various alkylating or arylating agents, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to yield the desired functionalized products. nih.gov

Table 1: Representative Arylation and Alkylation Reactions

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | Aryl group at C-3 |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Reflux | Alkynyl group at C-3 |

| Organolithium Route | 1. n-BuLi, THF, -78 °C2. Alkyl halide (R-X) | Alkyl group at C-3 |

Condensation Reactions to Form Schiff Bases

The formation of Schiff bases from this compound is not a direct reaction but proceeds through a key intermediate. The chloro group must first be replaced by a functionality capable of condensation, typically a hydrazinyl group.

This transformation is achieved by reacting this compound with hydrazine hydrate (N₂H₄·H₂O), often under reflux conditions. nih.gov In this nucleophilic aromatic substitution reaction, the hydrazinyl moiety displaces the chloride ion to yield 3-hydrazinyl-4,6-diphenylpyridazine.

The resulting hydrazinyl derivative possesses a reactive -NHNH₂ group. This group can readily undergo condensation with various aldehydes and ketones. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone, which is a class of Schiff base. This two-step process provides a versatile route to a wide array of derivatives. nih.gov

Table 2: Synthesis of Schiff Bases via Hydrazinyl Intermediate

| Step | Reactant(s) | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Hydrazinolysis | This compound | Hydrazine hydrate, Ethanol, Reflux | 3-Hydrazinyl-4,6-diphenylpyridazine |

| 2. Condensation | 3-Hydrazinyl-4,6-diphenylpyridazine, Aromatic/Aliphatic Aldehyde (R-CHO) | Catalytic acid (e.g., Acetic Acid), Ethanol, Reflux | 3-(2-Alkylidene/Benzylidenehydrazinyl)-4,6-diphenylpyridazine (Schiff Base) |

Incorporation of Sulfonylurea and Thiourea Moieties

The synthesis of sulfonylurea and thiourea derivatives of this compound typically requires its conversion into a nucleophilic intermediate, most commonly an amine.

For the synthesis of sulfonylurea derivatives, a two-step sequence is generally employed. First, the this compound is converted to 3-amino-4,6-diphenylpyridazine via nucleophilic substitution with ammonia (B1221849) or a synthetic equivalent. The resulting amine is then reacted with a sulfonyl isocyanate (R-SO₂-NCO) in an appropriate solvent. dergipark.org.tr This addition reaction directly yields the target N-(4,6-diphenylpyridazin-3-yl)-N'-(sulfonyl)urea.

For thiourea moieties, two primary routes are viable. The first mirrors the sulfonylurea synthesis, where the 3-amino derivative is reacted with a sulfonyl isothiocyanate (R-SO₂-NCS). A more direct method involves the reaction of this compound with thiourea (SC(NH₂)₂). nih.gov This reaction proceeds through the formation of a thiouronium salt intermediate, which can then be treated under specific conditions to yield the corresponding pyridazinethione or rearranged to form other sulfur-containing heterocycles. nih.gov

Table 3: Synthetic Routes to Sulfonylurea and Thiourea Derivatives

| Target Moiety | Pathway | Step 1 | Step 2 |

|---|---|---|---|

| Sulfonylurea | Via Amine Intermediate | Amination: Reaction of the chloro-pyridazine with ammonia. | Urea Formation: Resulting amine is treated with a sulfonyl isocyanate (R-SO₂-NCO). dergipark.org.tr |

| Thiourea | Via Amine Intermediate | Amination: Reaction of the chloro-pyridazine with ammonia. | Thiourea Formation: Resulting amine is treated with a sulfonyl isothiocyanate (R-SO₂-NCS). researchgate.net |

| Thiourea/Thione | Direct Substitution | Thiouronium Salt Formation: Reaction of the chloro-pyridazine directly with thiourea. nih.gov | Hydrolysis or rearrangement of the salt intermediate. |

Reactions with Carbon Electrophiles

Direct reaction of the electron-deficient pyridazine ring with carbon electrophiles is generally unfavorable. Therefore, to achieve C-C bond formation with such reagents, the polarity of the pyridazine must be reversed by converting it into an organometallic nucleophile.

This is typically accomplished through lithium-halogen exchange. By treating this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) at a low temperature (-78 °C), a 3-lithiated pyridazine intermediate can be generated. This organolithium species is a potent nucleophile and can react with a variety of carbon electrophiles. nih.gov

For example, quenching the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield 4,6-diphenylpyridazine-3-carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. Other useful carbon electrophiles include dimethylformamide (DMF) to install a formyl group, and alkyl halides to introduce simple alkyl chains. This methodology provides a powerful tool for introducing a wide range of carbon-based functional groups at the C-3 position. researchgate.net

Table 4: Reactions of Organometallic Pyridazine with Carbon Electrophiles

| Organometallic Intermediate | Electrophile | Reagents and Conditions | Final Product (after workup) |

|---|---|---|---|

| 3-Lithio-4,6-diphenylpyridazine | Carbon Dioxide (CO₂) | 1. THF, -78 °C2. H₃O⁺ | 4,6-Diphenylpyridazine-3-carboxylic acid |

| 3-Lithio-4,6-diphenylpyridazine | Aldehyde (RCHO) | 1. THF, -78 °C2. H₂O | α-Hydroxyalkyl-4,6-diphenylpyridazine |

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 4,6 Diphenylpyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-Chloro-4,6-diphenylpyridazine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of pyridazine (B1198779) derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern on the ring. For instance, in related pyridazine systems, protons on the pyridazine core appear as distinct signals, with their chemical shifts and coupling constants providing unambiguous evidence for their relative positions. nih.govyoutube.com The coupling constants, often denoted as J values, are particularly informative, revealing the through-bond connectivity between adjacent protons. youtube.com For substituted pyridazines, the signals for the phenyl ring protons typically appear in the aromatic region of the spectrum.

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment. nih.gov The carbon atoms of the pyridazine ring and the attached phenyl groups resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton. For example, in pyrrolo[1,2-b]pyridazines, the carbonyl groups of the pyridazine moiety and ester groups have distinct chemical shifts, appearing around δ 159.7–160.1 ppm and 169.5–169.7 ppm, respectively. nih.gov

Table 1: Representative NMR Data for a Substituted Pyridazine Derivative

| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 7.85 | d | 9.6 |

| H-5 | 7.15 | d | 9.6 |

| C-3 | 150.2 | s | - |

| C-4 | 128.5 | d | - |

| C-5 | 125.8 | d | - |

| C-6 | 155.4 | s | - |

Note: Data is representative and may vary for this compound.

Isotopic labeling, particularly with ¹³C, is a powerful tool for elucidating reaction mechanisms and studying complex chemical systems. rsc.org By selectively incorporating ¹³C atoms into a molecule, specific bonds and their transformations can be tracked throughout a chemical reaction. In the context of pyridazine chemistry, ¹³C labeling can provide crucial insights into the formation of the pyridazine ring and the rearrangement reactions it may undergo.

For instance, ¹³C-labeling can be used to follow the fate of specific carbon atoms during the synthesis of pyridazine derivatives, confirming the proposed reaction mechanism. rsc.orgnih.gov This technique is particularly valuable in dynamic systems where multiple species may be present in equilibrium. rsc.org The analysis of ¹³C-¹³C and ¹³C-¹⁵N coupling constants in labeled molecules can provide detailed information about bond connectivity and molecular structure. nih.gov While specific isotopic labeling studies on this compound are not extensively reported, the methodology is broadly applicable to this class of compounds for detailed mechanistic investigations. nih.govcopernicus.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nih.govnih.govcdnsciencepub.comnist.gov These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs.

In the IR spectrum of pyridazine derivatives, characteristic absorption bands are observed for the C-H, C=C, and C=N stretching and bending vibrations. liberty.edu For example, aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations are found in the 1600-1400 cm⁻¹ region. liberty.edu The presence of a chlorine substituent will also give rise to a characteristic C-Cl stretching vibration, typically in the 800-600 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For instance, in the Raman spectrum of 3,6-dichloropyridazine (B152260), distinct bands corresponding to the vibrational modes of the molecule are observed. researchgate.net The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. cdnsciencepub.comcdnsciencepub.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational frequencies. researchgate.net

Table 2: Key Vibrational Frequencies for Pyridazine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C=N Stretch | 1650 - 1550 |

| C-Cl Stretch | 800 - 600 |

Note: Ranges are approximate and can be influenced by substitution patterns and molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nist.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak. miamioh.edu

The fragmentation of pyridazine derivatives under electron ionization often involves the cleavage of the pyridazine ring and the loss of substituents. researchgate.netnih.gov The fragmentation pattern provides valuable information about the stability of different parts of the molecule and the connectivity of the atoms. For instance, the loss of a chlorine atom or the phenyl groups would result in characteristic fragment ions. The analysis of these fragmentation pathways can help to confirm the structure of the parent molecule. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.

For pyridazine derivatives, X-ray crystallography has been used to confirm their planar or near-planar structures and to determine the relative orientations of the substituent groups. For example, the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine reveals that the molecule is almost planar, with a small dihedral angle between the pyridazine and pyrazole (B372694) rings. nih.gov Similarly, the crystal structure of 4-(4-chloro-phenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one shows a dihedral angle of 40.16 (7)° between the pyridazine and benzene (B151609) rings. nih.gov

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding and π-π stacking interactions. copernicus.orgnist.gov These non-covalent interactions play a crucial role in determining the physical properties of the solid-state material.

In the crystal structures of pyridazine derivatives, various supramolecular interactions have been observed. For instance, in some crystals, molecules are linked into dimers or polymeric chains through C-H···N or N-H···O hydrogen bonds. nih.govnih.gov Aromatic π-π stacking interactions between the pyridazine and phenyl rings are also common, contributing to the stability of the crystal packing. nih.govacs.org The analysis of these interactions is important for understanding the solid-state behavior of these compounds and for the design of new materials with specific properties. nih.gov

Conformational Analysis in the Solid State

A pertinent example is the crystallographic analysis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. nih.gov This compound, featuring a five-membered heterocyclic pyrazole ring flanked by two phenyl groups and substituted with a dinitrophenyl group, provides a useful model for understanding the steric and electronic interplay that governs the conformation of such multi-aryl systems.

In the solid state, the molecule of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole adopts a non-planar conformation. The phenyl rings are twisted out of the plane of the central pyrazole ring to varying degrees. This twisting is a common feature in such compounds, arising from the need to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The dihedral angles between the constituent rings of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, as determined by X-ray crystallography, are detailed in the table below. nih.gov

| Ring 1 | Ring 2 | Dihedral Angle (°) |

| Phenyl (at C3) | Pyrazole | 39.61 (8) |

| Phenyl (at C5) | Pyrazole | 9.4 (1) |

| Dinitrophenyl | Pyrazole | 46.95 (5) |

Data sourced from Mohamed, S. K., et al. (2016). nih.gov

The data reveals that the phenyl ring at the C5 position is more coplanar with the pyrazole ring (a dihedral angle of 9.4°), while the phenyl ring at the C3 position is significantly more twisted (39.61°). The dinitrophenyl group exhibits the largest deviation from planarity with a dihedral angle of 46.95°. nih.gov This differentiation in the orientation of the phenyl groups highlights the subtle balance of steric and electronic effects within the crystal lattice. The packing of molecules in the crystal is stabilized by weak intermolecular C-H···O interactions, which contribute to the observed conformation. nih.gov

Extrapolating these findings to this compound, one would anticipate a similar non-planar conformation in the solid state. The two phenyl groups at positions 4 and 6 of the pyridazine ring would likely be twisted with respect to the central heterocyclic ring to alleviate steric strain. The magnitude of these dihedral angles would be influenced by the electronic nature of the chloro-substituent at position 3 and the packing forces within the crystal. The presence of the chlorine atom could introduce specific intermolecular interactions, such as halogen bonding, which could further influence the solid-state conformation.

Theoretical and computational studies, in conjunction with future experimental crystallographic data, would be invaluable in precisely determining the conformational parameters of this compound and elucidating the specific factors that govern its three-dimensional structure in the solid state.

Computational and Theoretical Studies on 3 Chloro 4,6 Diphenylpyridazine

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to model the geometry and electronic properties of heterocyclic systems like pyridazines. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding electronic transitions and reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.

For pyridazine (B1198779) derivatives, DFT calculations are employed to determine the energies of these orbitals. nih.govnih.gov The analysis of the orbital distribution would reveal that for 3-Chloro-4,6-diphenylpyridazine, the HOMO is likely localized over the electron-rich diphenylpyridazine system, while the LUMO may have significant contributions from the electron-deficient pyridazine ring, particularly the C-Cl bond area. This distribution is fundamental to its chemical behavior.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.com These calculations can identify the specific orbitals involved in the main absorption bands, such as π→π* and n→π* transitions, which are characteristic of heteroaromatic compounds. For instance, studies on similar molecules show that substitutions on the pyridazine ring drastically modify the frontier molecular orbital energy levels. bldpharm.com

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table illustrates the type of data generated from DFT calculations. Specific values are dependent on the chosen computational method and basis set.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO |

Electronegativity and Dipole Moment Computations

Theoretical calculations provide precise values for the dipole moment, which reflects the charge separation within the this compound molecule. researchgate.net The presence of the electronegative chlorine atom and the nitrogen atoms in the pyridazine ring, combined with the bulky phenyl groups, results in a significant dipole moment. The magnitude and vector of the dipole moment are critical for understanding intermolecular interactions and solubility. Computational studies on related chloro-substituted heterocycles have shown that halogen substitution influences these properties significantly. chemrxiv.org

Table 2: Illustrative Global Reactivity Descriptors for this compound This table illustrates the type of data that can be derived from FMO energies.

| Parameter | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value (eV) |

| Dipole Moment (μ) | - | Value (Debye) |

Elucidation of Reaction Mechanisms through Quantum Chemical Simulations

Quantum chemical simulations are invaluable for mapping out the reaction pathways of chemical transformations. For this compound, a key reaction is nucleophilic aromatic substitution, where the chlorine atom is displaced. Computational studies can model the entire reaction coordinate, identifying transition states and intermediates. wur.nl

For chlorodiazines, the reaction mechanism can be complex. FMO analysis is key to understanding reactivity; in some cases, the LUMO may not be centered on the carbon-halogen bond, and the LUMO+1 orbital must be considered to rationalize the observed regioselectivity of nucleophilic attack. wuxibiology.com By calculating the activation energies for different potential pathways, such as the SNAr (addition-elimination) or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms, the most favorable route can be determined. wur.nlwuxibiology.com These simulations would clarify how the electronic properties of the two phenyl groups influence the reactivity of the C-Cl bond on the pyridazine ring.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structure confirmation and interpretation of experimental spectra. nih.govmdpi.com

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the computed shifts with experimental data helps in the unambiguous assignment of all signals. nih.gov Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed and scaled to match experimental spectra, allowing for a detailed assignment of vibrational modes. nih.govnih.gov

As mentioned in section 6.1.1, TD-DFT is used to simulate the UV-Vis spectrum. mdpi.com The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for a direct comparison with the experimental spectrum and a theoretical understanding of the electronic transitions responsible for the observed colors and photophysical properties. nih.govmdpi.com

Analysis of Intermolecular Interactions and π-π Stacking via Computational Methods

In the solid state, the crystal packing of this compound is governed by non-covalent interactions. The presence of two phenyl rings makes π-π stacking a dominant interaction. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov

Hirshfeld analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density, allowing for the mapping of close contacts between molecules. nih.gov Furthermore, quantum chemical calculations can determine the energetic contribution of these interactions, such as π-π stacking and hydrogen bonds (e.g., C-H···N or C-H···Cl). researchgate.net The analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for intermolecular interactions. mdpi.com For this compound, the electron-deficient pyridazine ring and the electron-rich phenyl rings are expected to facilitate strong π-π stacking interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build a statistical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. For a class of compounds like substituted pyridazines, QSRR models can be developed to predict their chemical reactivity based on calculated molecular descriptors.

A QSRR study involving this compound would involve calculating a wide range of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, molecular volume) for it and a series of related analogues. These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates) using statistical methods like multiple linear regression or partial least squares. Such models are valuable for understanding the key molecular features that control reactivity and for designing new pyridazine derivatives with desired chemical properties without the need for exhaustive synthesis and testing.

Role of 3 Chloro 4,6 Diphenylpyridazine As a Key Synthetic Intermediate in Organic Synthesis

Precursor for the Development of Diverse Heterocyclic Compound Libraries

The presence of a labile chlorine atom at the 3-position of the pyridazine (B1198779) ring makes 3-Chloro-4,6-diphenylpyridazine an excellent starting material for generating libraries of novel heterocyclic compounds. The chloro group can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of fused ring systems.

Nucleophilic substitution reactions are a cornerstone of this approach. Various nitrogen, oxygen, and sulfur nucleophiles can be employed to displace the chloride, leading to a wide range of functionalized pyridazines. For instance, reaction with amines, hydrazines, or alcohols can introduce new substituents that can be further modified.

A significant application of this reactivity is in the synthesis of fused heterocyclic systems. For example, the reaction of chloropyridazine derivatives with hydrazine (B178648) hydrate (B1144303) can yield hydrazinopyridazines. nih.gov These intermediates are instrumental in the synthesis of fused systems like pyridazinotriazines through subsequent reactions with reagents such as acetic anhydride (B1165640), aldehydes, or carbon disulfide. nih.gov While direct studies on this compound are limited, the established reactivity of related chloropyridazines strongly suggests its suitability for similar synthetic transformations, paving the way for the creation of extensive and diverse compound libraries.

Synthetic Utility in the Construction of Advanced Organic Scaffolds

The inherent structural features of this compound make it an attractive building block for the synthesis of more complex and advanced organic scaffolds. The phenyl groups at the 4- and 6-positions provide steric bulk and can influence the electronic properties of the pyridazine ring, while the chloro group serves as a handle for further functionalization.

One of the key strategies for constructing advanced scaffolds is through transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond in this compound is amenable to various palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. libretexts.orgchemrxiv.org These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the extension of the molecular framework and the synthesis of highly functionalized derivatives. For example, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl group at the 3-position, leading to poly-aryl systems with potential applications in materials science.

The pyridazine ring itself can also participate in cycloaddition reactions, further expanding its synthetic utility. Inverse electron demand Diels-Alder reactions of pyridazines with electron-rich dienophiles are a powerful tool for the construction of new heterocyclic rings. organic-chemistry.org The phenyl substituents on this compound would be expected to influence the regioselectivity and stereoselectivity of such reactions.

The combination of nucleophilic substitution, cross-coupling reactions, and cycloadditions provides a rich toolbox for the synthetic chemist to construct a wide array of advanced organic scaffolds from this compound, including polycyclic and spirocyclic systems.

Methodological Advancements Utilizing its Reactivity (e.g., Regioselective Transformations)

The reactivity of the pyridazine ring, particularly when substituted with a halogen, has been the subject of methodological advancements aimed at achieving regioselective functionalization. While specific studies on this compound are not abundant, general principles derived from related systems can be applied.

One area of advancement is the regioselective metalation of the pyridazine scaffold. Directed metalation, often using lithium or magnesium bases, can selectively deprotonate specific positions on the ring, allowing for the introduction of electrophiles in a controlled manner. For instance, the use of TMPMgCl·LiCl has been shown to effect regioselective magnesiation at the 4-position of thio-substituted pyridazines. This approach could potentially be adapted to functionalize the 5-position of this compound, a position that is otherwise difficult to access directly.

Furthermore, the generation of pyridyne intermediates from chloropyridines offers a unique pathway for difunctionalization. nih.gov Although the generation of a pyridazyne from this compound has not been explicitly reported, the principles of generating hetarynes from halo-substituted heterocycles could inspire new research directions. Such an intermediate would allow for the regioselective addition of nucleophiles and subsequent trapping with electrophiles, leading to highly substituted pyridazine derivatives.

These methodological advancements, focused on achieving high regioselectivity, significantly enhance the synthetic value of chloropyridazines like this compound, enabling the precise and efficient synthesis of complex target molecules.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Chloro-4,6-diphenylpyridazine?

A typical synthesis involves condensation reactions under alkaline conditions. For example, a mixture of ketone and aldehyde derivatives in ethanol with potassium hydroxide (40%) is stirred for 24 hours, followed by acidification with HCl to precipitate the product. Recrystallization from methanol yields pure crystals . Microwave-assisted synthesis, though not directly reported for this compound, is a viable alternative for similar pyridazines, reducing reaction times and improving yields via controlled dielectric heating .

Q. How can FTIR and NMR spectroscopy validate the structure of this compound?

FTIR identifies functional groups such as C-Cl (600-800 cm⁻¹) and aromatic C=C (1450-1600 cm⁻¹). NMR (¹H and ¹³C) confirms substitution patterns: phenyl protons appear as multiplet peaks (δ 7.2-7.8 ppm), while pyridazine ring protons show distinct splitting due to neighboring chlorines. Comparative analysis with computed spectra (e.g., PubChem data) enhances accuracy .

Q. What solvents and conditions optimize the recrystallization of this compound?

Methanol is widely used due to its moderate polarity, which balances solubility at elevated temperatures and precipitation upon cooling. Acidic workup (2N HCl) ensures removal of unreacted starting materials, while slow cooling promotes crystal formation .

Q. Which analytical techniques beyond NMR are critical for structural confirmation?

High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., m/z 307.03 for C₁₆H₁₁ClN₂), confirming molecular formula. Elemental analysis (C, H, N) validates purity (>95%). IR and UV-Vis spectroscopy further characterize electronic transitions and bond vibrations .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Selective substitution at the chlorine site is feasible via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic aromatic substitution (e.g., with amines). Microwave irradiation enhances reaction efficiency for such transformations, as demonstrated in analogous pyridazine systems . Competing reactivity at phenyl groups can be suppressed using bulky ligands or low temperatures.

Q. What experimental strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from variations in reaction conditions (e.g., stirring duration, base concentration). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, a 2023 study on dichloropyridazines found that extending stirring time from 12 to 24 hours increased yields by 15% .

Q. How does computational modeling predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density, identifying electrophilic sites. Molecular docking studies predict binding affinities for biological targets, such as enzyme active sites. PubChem’s computed InChIKey and SMILES data enable virtual screening for drug-likeness .

Q. What methodologies assess the compound’s potential pharmacological activity?

In vitro assays include:

- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Metabolite profiling via LC-MS identifies degradation pathways, critical for drug development .

Q. How do solvent effects influence the compound’s spectroscopic properties?

Polar solvents (e.g., DMSO) induce shifts in UV-Vis λₘₐₓ due to solvatochromism. IR spectra in KBr pellets minimize solvent interference. NMR in CDCl₃ vs. DMSO-d₆ reveals hydrogen bonding interactions, altering peak splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.